molecular formula C15H14BrN3 B5659472 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline

4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline

Cat. No.: B5659472
M. Wt: 316.20 g/mol
InChI Key: DAMPPXDFGMIGTC-UHFFFAOYSA-N
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Description

4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline is a chemical compound that features a bromine atom attached to a benzene ring, which is further connected to a benzimidazole moiety through a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline typically involves the following steps:

    Formation of 1-methylbenzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable formylating agents.

    N-alkylation: The final step involves the alkylation of the benzimidazole derivative with 4-bromoaniline under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or DMF.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the benzimidazole moiety.

    Coupling: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, or antiviral activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to bind to the active sites of enzymes or interfere with DNA replication, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide
  • 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]phenol
  • 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]thiophenol

Uniqueness

4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline is unique due to the presence of both a bromine atom and a benzimidazole moiety, which confer specific reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMPPXDFGMIGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320258
Record name 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331851-46-8
Record name 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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